3,4,5-Trifluorophenacyl bromide
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Overview
Description
3,4,5-Trifluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorophenacyl bromide typically involves the bromination of 3,4,5-trifluoroacetophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding carboxylic acid .
Scientific Research Applications
3,4,5-Trifluorophenacyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorophenacyl bromide involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and labeling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-difluorophenacyl bromide
- 3,4-Difluorophenacyl bromide
- 4-Fluorophenacyl bromide
Uniqueness
3,4,5-Trifluorophenacyl bromide is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its reactivity compared to similar compounds with fewer fluorine atoms. This increased fluorination enhances its electrophilicity and makes it a more versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-1-(3,4,5-trifluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGHLWOQKOGDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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